(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Chiral purity Enantioselective synthesis Peptide chemistry

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 128811-48-3), also known as Boc-D-pyroglutamic acid methyl ester or methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate, is a chiral pyrrolidine-derived building block bearing orthogonal N-Boc and methyl ester protecting groups on a 5-oxopyrrolidine scaffold. With a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g·mol⁻¹, it is supplied as a white crystalline solid with a reported melting point of 110–113 °C and is typically stored at 2–8 °C under inert atmosphere.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 128811-48-3
Cat. No. B166516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
CAS128811-48-3
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1
InChIKeyFNTAOUUEQHKLIU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-tert-Butyl 2-Methyl 5-Oxopyrrolidine-1,2-Dicarboxylate (CAS 128811-48-3): Chiral Building Block Procurement Guide


(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 128811-48-3), also known as Boc-D-pyroglutamic acid methyl ester or methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate, is a chiral pyrrolidine-derived building block bearing orthogonal N-Boc and methyl ester protecting groups on a 5-oxopyrrolidine scaffold [1]. With a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g·mol⁻¹, it is supplied as a white crystalline solid with a reported melting point of 110–113 °C and is typically stored at 2–8 °C under inert atmosphere . The compound serves as a protected form of D-pyroglutamic acid and is employed in enantioselective synthesis, peptide chemistry, and medicinal chemistry programmes that require the (R)-configuration at the α-carbon [2].

Why Generic Substitution of (R)-1-tert-Butyl 2-Methyl 5-Oxopyrrolidine-1,2-Dicarboxylate Fails: Stereochemical and Orthogonal Protection Constraints


Substituting (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate with an in-class analog—such as the (S)-enantiomer, the free acid, or an alternative N-protected derivative—introduces unacceptable risk for stereochemically defined synthetic sequences. The (S)-enantiomer (Boc-L-pyroglutamic acid methyl ester, CAS 108963-96-8) exhibits an optical rotation of −32° (c = 0.5, CHCl₃), opposite in sign to the (R)-isomer, and produces peptides or intermediates of inverted configuration at the α-carbon [1]. Replacing the methyl ester with the free carboxylic acid (Boc-D-pyroglutamic acid, CAS 160347-90-0) eliminates the orthogonal ester handle required for selective C-terminal elaboration without disturbing the Boc group . Similarly, switching from Boc to Cbz protection alters the deprotection conditions (hydrogenolysis vs. acidolysis) and can be incompatible with downstream functional groups. The quantitative consequences of such substitutions are detailed below.

Quantitative Differentiation Evidence for (R)-1-tert-Butyl 2-Methyl 5-Oxopyrrolidine-1,2-Dicarboxylate vs. Closest Analogs


Enantiomeric Identity: Optical Rotation Comparison of (R)- vs. (S)-Boc-Pyroglutamic Acid Methyl Esters

The (R)-enantiomer (CAS 128811-48-3) and the (S)-enantiomer (CAS 108963-96-8) are non-superimposable mirror images with opposite specific rotations, confirming they are distinct chemical entities that cannot substitute for one another in stereochemically defined syntheses [1]. Although vendor-reported rotation values for the (R)-isomer span a broad range (+28° to −34°, c = 1, CHCl₃) and should be verified with a certificate of analysis, the (S)-isomer consistently reports negative rotation of −32° (c = 0.5, CHCl₃), establishing inversion of chirality .

Chiral purity Enantioselective synthesis Peptide chemistry

Orthogonal Protection: Methyl Ester vs. Free Carboxylic Acid in Boc-D-Pyroglutamate Derivatives

The target compound carries a methyl ester at the 2-position, enabling direct C-terminal amidation or transesterification without prior activation of a free acid. By contrast, Boc-D-pyroglutamic acid (CAS 160347-90-0) bears a free carboxylic acid and requires an additional esterification or in-situ activation step (e.g., HATU, EDCI) before coupling, adding one synthetic operation and potentially lowering overall yield . The methyl ester also confers increased solubility in organic solvents (dichloromethane, ethyl acetate, methanol) compared to the free acid [1].

Orthogonal protection Peptide coupling C-terminal elaboration

Commercial Purity Benchmarks: HPLC Assay Comparison Across Suppliers of (R)-Boc-Pyroglutamic Acid Methyl Ester

Purity specifications from multiple independent suppliers converge in the 97–98% (HPLC) range for the target compound, establishing a verifiable quality benchmark. AK Scientific reports 98% (HPLC) ; Bidepharm reports 97% with batch-specific NMR, HPLC, and GC certificates ; CymitQuimica (Fluorochem) reports 95.0% . In contrast, the (S)-enantiomer from the same suppliers is offered at 95–98% (HPLC), indicating comparable but not inherently superior purity profiles . The critical differentiation is not the absolute purity figure but the availability of enantiomeric purity documentation—specifically chiral HPLC or optical rotation—to confirm the (R)-configuration.

Purity specification HPLC assay Quality control

Scalability and Supply Chain: Kg-Scale Synthesis Experience vs. Research-Grade Only Analogs

Fujifilm Wako Pure Chemical explicitly lists this compound with 'kg-scale synthesis experience' (kgスケールでの合成実績あり), indicating validated process-scale manufacturing capability . This is a distinguishing feature relative to many in-class analogs that are offered only in milligram-to-gram quantities by research-chemical suppliers. The availability of bulk quantities (up to 500 g in stock from AK Scientific , and 100 g pricing from Fujifilm Wako) supports both medicinal chemistry hit-to-lead campaigns and process development without requiring a change of supplier mid-programme.

Scale-up Kg synthesis Supply security

Procurement-Relevant Application Scenarios for (R)-1-tert-Butyl 2-Methyl 5-Oxopyrrolidine-1,2-Dicarboxylate


Synthesis of D-Amino Acid-Containing Peptidomimetics Requiring Orthogonal N/C-Terminal Protection

When a synthetic route calls for a D-configured pyroglutamate residue with the carboxylic acid masked as a methyl ester for selective C-terminal elongation while the N-terminus is Boc-protected, this compound provides both functionalities in a single building block. The orthogonal protection avoids the additional esterification step required when starting from Boc-D-pyroglutamic acid (free acid), reducing the linear sequence by one synthetic operation . This is particularly relevant in the synthesis of D-amino acid-containing peptidomimetics where configuration retention at the α-carbon is critical for biological activity.

Asymmetric Synthesis of Proline-Derived Organocatalysts or Chiral Ligands

The 5-oxopyrrolidine scaffold can be elaborated via enolate chemistry at the 4-position to introduce substituents with retention of the (R)-configuration at C-2. The methyl ester serves as a convenient handle for subsequent conversion to amides, hydrazides, or reduced alcohol derivatives used in chiral ligand design. The validated kg-scale availability of the starting material enables the preparation of multi-gram quantities of chiral catalysts for process-scale asymmetric transformations.

Medicinal Chemistry Library Synthesis Targeting D-Amino Acid Recognition Motifs

High-throughput screening collections requiring D-configured proline or pyroglutamate surrogates benefit from the commercial availability of this compound at 97–98% purity with documented enantiomeric identity . The consistent purity specification across multiple vendors facilitates cross-supplier qualification and reduces the risk of batch-to-batch variability in library production.

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